
Barium;polonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium polonium is a compound formed by the combination of barium and polonium. Barium is an alkaline earth metal with the symbol “Ba” and atomic number 56, known for its high reactivity and various industrial applications . Polonium, on the other hand, is a rare and highly radioactive element with the symbol “Po” and atomic number 84, discovered by Marie Curie
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium polonium can be synthesized through a direct reaction between barium and polonium at elevated temperatures. The reaction typically occurs at temperatures around 300–400°C . The process involves heating the elements in a controlled environment to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of barium polonium is limited due to the rarity and high radioactivity of polonium. when required, the compound can be produced in specialized facilities equipped to handle radioactive materials. The production process involves the careful handling of polonium to prevent contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
Barium polonium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the highly reactive nature of both barium and polonium.
Common Reagents and Conditions
Oxidation: Barium polonium can react with oxygen to form oxides.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen or metals like aluminum.
Substitution: Barium polonium can undergo substitution reactions with halogens to form halides.
Major Products Formed
The major products formed from these reactions include barium oxide, polonium oxide, and various halides of barium and polonium .
Applications De Recherche Scientifique
Barium polonium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mécanisme D'action
The mechanism of action of barium polonium is primarily related to its radioactive properties. Polonium emits alpha particles, which can cause significant damage to biological tissues and cells. The molecular targets include DNA and other cellular components, leading to cell death and tissue damage . The pathways involved in its action include the generation of reactive oxygen species (ROS) and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Barium polonium can be compared with other similar compounds, such as barium telluride and polonium telluride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications . For instance:
Barium Telluride: Less radioactive and used in thermoelectric applications.
Polonium Telluride: Similar radioactive properties but different reactivity and stability.
Conclusion
Barium polonium is a unique compound with significant scientific research applications, particularly due to its radioactive properties. Its preparation and handling require specialized facilities and safety measures. The compound’s chemical reactions and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
51680-94-5 |
|---|---|
Formule moléculaire |
BaPo |
Poids moléculaire |
346.31 g/mol |
Nom IUPAC |
barium;polonium |
InChI |
InChI=1S/Ba.Po |
Clé InChI |
VXMGSNGSLNFYFD-UHFFFAOYSA-N |
SMILES canonique |
[Ba].[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
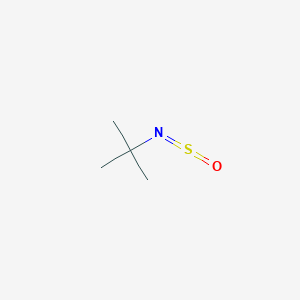


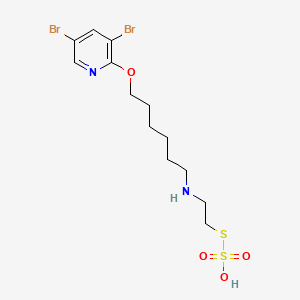


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)

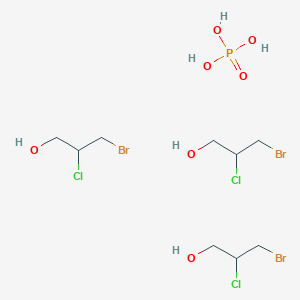
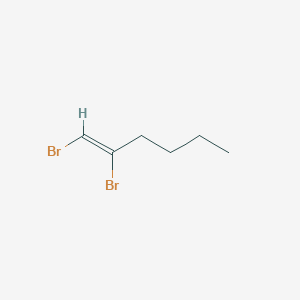

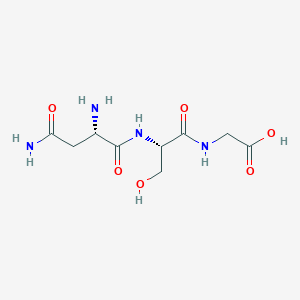
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
